molecular formula C19H23N3O4 B2637674 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone CAS No. 1172371-70-8

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone

Cat. No. B2637674
CAS RN: 1172371-70-8
M. Wt: 357.41
InChI Key: LIKOVWMVXKHSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity

    The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, structurally similar to the queried compound, was synthesized and found to exhibit significant antimicrobial activity, indicating the potential of related compounds in antimicrobial applications J. Salimon et al., 2011.

  • Antimicrobial and Antitumor Activity

    Compounds with a 1,3,4-oxadiazole ring, akin to the queried compound, have been designed and synthesized, demonstrating notable antimicrobial activity against various bacteria and fungi. Additionally, certain derivatives exhibited significant antiproliferative activity against human tumor cell lines, underscoring the therapeutic potential of such structures B. Kaya et al., 2017.

  • Cytotoxic Studies and Docking Studies

    Derivatives of 1,3,4-oxadiazole have been assessed for cytotoxicity, with evaluations indicating potential biological applications based on their pharmacokinetics and binding characteristics M. Govindhan et al., 2017.

  • Spectral Analysis and Biological Evaluation

    A series of 1,3,4-oxadiazole compounds were synthesized and analyzed, demonstrating significant bioactivity. The synthesized compounds were tested for butyrylcholinesterase enzyme inhibition and subjected to molecular docking studies, showcasing their potential as bioactive agents H. Khalid et al., 2016.

  • Antibacterial Activity

    Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated promising antibacterial activity, further supporting the potential medicinal applications of 1,3,4-oxadiazole derivatives H. Khalid et al., 2016.

  • GABAA Receptor Agonists

    Efforts to develop alpha subunit selective compounds for GABA A receptors led to the synthesis of derivatives with 1,3,4-oxadiazol-2-one and 1,3,4-oxadiazol-2-thione moieties. These compounds were screened for their receptor activity, providing insights into the potential for designing selective GABA mimetic drugs M. Jansen et al., 2008.

  • Antioxidant Activity

    A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity, with findings indicating that the 2,5-disubstituted-1,3,4-oxadiazole structure possesses antioxidant properties, showcasing different mechanisms of action against various free radicals L. Mallesha et al., 2014.

properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-15-4-6-16(7-5-15)25-12-17(23)22-10-8-14(9-11-22)19-21-20-18(26-19)13-2-3-13/h4-7,13-14H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKOVWMVXKHSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.